2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide
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Overview
Description
The compound “2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .
Scientific Research Applications
- Role of the Compound : The synthesized derivatives of this compound have been investigated as acetylcholinesterase inhibitors (AChEIs) for AD treatment .
- Role of the Compound : Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including this compound, were synthesized and evaluated for anticonvulsant activity in animal models .
Alzheimer’s Disease (AD) Treatment
Anticonvulsant Activity
Glycogen Synthase Kinase (GSK)-3β Inhibition
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide interacts with its target, AChE, by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide affects the cholinergic neurotransmission pathway . This pathway plays an important role in learning and memory . By inhibiting AChE, the compound prevents the breakdown of ACh, thereby enhancing cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the brain .
Result of Action
The result of the action of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is the inhibition of AChE, leading to an increase in the concentration of ACh in the brain . This can help to alleviate the symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease .
properties
IUPAC Name |
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS/c31-23(20-16-32-24(27-20)18-7-3-1-4-8-18)28-21-15-22(26-17-25-21)30-13-11-29(12-14-30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2,(H,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAKWOIAAKAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide |
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